molecular formula C19H17ClN4O B13439176 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine (Racemic)

5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine (Racemic)

Cat. No.: B13439176
M. Wt: 352.8 g/mol
InChI Key: QYOZGLDOOKDVGO-UHFFFAOYSA-N
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Description

This compound features a dihydrofuranimine core substituted with a 4-chlorophenyl group, a phenyl group, and a 1H-1,2,4-triazole moiety. The racemic nature indicates a 1:1 mixture of enantiomers, which may influence its biological activity and pharmacokinetics.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-imine

InChI

InChI=1S/C19H17ClN4O/c20-16-8-6-14(7-9-16)17-10-19(18(21)25-17,11-24-13-22-12-23-24)15-4-2-1-3-5-15/h1-9,12-13,17,21H,10-11H2

InChI Key

QYOZGLDOOKDVGO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Construction of the 1,2,4-Triazole and Furanimine Framework

The synthesis of the 1,2,4-triazol-1-ylmethyl substituent and the dihydrofuranimine core involves condensation and cyclization reactions:

  • Formation of 1,2,4-Triazole Ring: Starting from hydrazine derivatives and appropriate carboxylic acid or amide precursors, the 1,2,4-triazole ring is formed via cyclization. For example, hydrazine reacts with dithiocarbazinate intermediates or related compounds under reflux conditions to yield 4-amino-5-phenyl-3-mercapto-(4H)-1,2,4-triazole, which can then be functionalized further.

  • Attachment of the Triazolylmethyl Group: The triazole ring is linked to the furanimine core via a methylene bridge, typically introduced by alkylation reactions using appropriate halomethyl reagents.

  • Formation of the Dihydrofuranimine Ring: The dihydrofuranimine structure is constructed by cyclization involving aldehydes or ketones with amino or hydrazino groups, often under acidic or basic catalysis. The condensation of 4-chlorobenzylideneamino derivatives with phenyl-substituted triazoles under controlled conditions leads to the formation of the furanimine ring system, as evidenced in related copper complex ligand syntheses.

Representative Synthetic Route Summary

A plausible synthetic sequence based on the literature is as follows:

  • Selective Chlorination: Chlorinate 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-one in DMF at 0–20 °C with controlled chlorine gas addition to obtain 1-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

  • Triazole Ring Functionalization: Prepare 4-amino-5-phenyl-3-mercapto-(4H)-1,2,4-triazole via cyclization of hydrazine with dithiocarbazinate intermediates.

  • Formation of Furanimine Core: Condense the chlorinated triazole intermediate with aldehyde or ketone derivatives bearing phenyl groups to form the dihydrofuranimine ring with the triazolylmethyl substituent.

  • Purification and Racemic Resolution: The final product is obtained as a racemic mixture, which can be purified by crystallization or chromatographic methods.

Analytical and Yield Data

The chlorination step is well-characterized by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), showing:

Spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) are used to confirm the formation of the triazole and furanimine structures and to characterize the final compound and its metal complexes.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes Reference
Selective Chlorination Cl₂ gas, DMF, 0–20 °C, 1–3 h 4-chlorophenyl substitution, 93–97% yield
Triazole Ring Formation Hydrazine, dithiocarbazinate, reflux 4-amino-5-phenyl-3-mercapto-1,2,4-triazole
Furanimine Ring Formation Condensation with aldehydes/ketones Formation of dihydrofuranimine core
Alkylation for Triazolylmethyl Halomethyl reagents, base catalysis Attachment of triazolylmethyl substituent
Purification Crystallization, chromatography Racemic mixture isolation General

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step methodologies involving:

  • Cyclocondensation reactions : Formation of the dihydrofuranimine ring via acid-catalyzed cyclization of β-ketoamide intermediates .

  • Triazole incorporation : Nucleophilic substitution at the furanimine methyl position using 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

  • Chlorophenyl introduction : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to install the 4-chlorophenyl group .

Table 1: Representative Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationHCl (cat.), reflux in EtOH78–82
Triazole functionalization1H-1,2,4-triazole, K₂CO₃, DMF, 80°C85
Aryl group couplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH70

Functional Group Transformations

The compound undergoes site-selective modifications:

  • Furanimine ring opening : Reacts with nucleophiles (e.g., amines, hydrazines) to form imine derivatives. For example, treatment with hydrazine hydrate yields hydrazone analogs .

  • Triazole alkylation : The triazole N-H participates in alkylation with haloalkanes (e.g., chloroacetone) under phase-transfer conditions .

  • Chlorophenyl displacement : Pd-catalyzed cross-coupling replaces the 4-chlorophenyl group with aryl boronic acids .

Table 2: Reactivity of Key Functional Groups

Functional GroupReaction TypeProduct ClassExample Reagent
Furanimine C=N bondNucleophilic additionHydrazones, semicarbazidesNH₂NH₂·H₂O
Triazole N-HAlkylationN-alkyltriazolesCH₃COCl
4-ChlorophenylSuzuki couplingBiaryl derivativesPhB(OH)₂, Pd catalyst

Comparative Analysis with Structural Analogs

The compound’s reactivity differs from related triazole-containing heterocycles due to its fused furanimine system:

Table 3: Reaction Selectivity vs. Analogous Compounds

CompoundKey Reactivity DifferenceReference
5-(4-Chlorophenyl)furan-2-carboxamideLower electrophilicity at furan C2 due to electron-withdrawing amide
3-Phenyl-1,2,4-triazoleAbsence of furanimine ring limits cyclization pathways
4-Chlorophenyl-substituted imidazolesReduced stability under acidic conditions

Mechanistic Insights

  • Ring-opening reactions : Proceed via protonation of the imine nitrogen, followed by nucleophilic attack at the α-carbon .

  • Triazole participation : The 1,2,4-triazole acts as both a directing group and a stabilizing moiety in metal-catalyzed couplings .

  • Steric effects : Bulky 3-phenyl and triazolylmethyl groups hinder reactions at the furanimine C5 position .

Stability and Degradation Pathways

  • Hydrolytic degradation : Susceptible to acidic hydrolysis (pH < 3) at the imine bond, forming 4-chlorobenzaldehyde and triazole-containing fragments .

  • Photodegradation : UV exposure induces C-Cl bond cleavage, generating radical intermediates that dimerize or oxidize .

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Triazole and Chlorophenyl Groups

(a) 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazole-1-ylmethyl)-2(3H)-furanone (RH-9129/RH-9130)
  • Core Structure: Dihydrofuranone (oxygen-containing lactone) vs. dihydrofuranimine (NH-containing imine).
  • Functional Group: The furanone’s ketone group may enhance stability but reduce nucleophilic reactivity compared to the imine group in the furanimine .
(b) Metconazole (5-(4-Chlorobenzyl)-2-(hydroxymethyl)-2-methyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol)
  • Core Structure: Cyclopentanol vs. dihydrofuranimine.
  • Substituents : Both share triazole and chlorophenyl groups, but metconazole’s hydroxyl and cyclopentane groups increase hydrophilicity and steric bulk, influencing solubility and membrane permeability .
  • Activity: Metconazole is a broad-spectrum fungicide, suggesting the furanimine’s imine group may offer a novel binding mechanism against resistant fungal strains .
(c) Myclobutanil (2-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile)
  • Core Structure : Hexanenitrile vs. dihydrofuranimine.
  • Functional Group : The nitrile group in myclobutanil enhances electrophilicity, whereas the imine in the furanimine may participate in hydrogen bonding, altering enzyme inhibition kinetics .

Metabolic and Environmental Behavior

  • Target Compound : The imine group may undergo hydrolysis to form secondary amines or ketones, contrasting with metconazole’s hydroxyl-driven glucuronidation .
  • Tebuconazole Metabolites (e.g., 5-(4-Chlorophenyl)-2,2-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1,3-pentanediol) : These metabolites retain triazole activity but exhibit increased polarity, reducing bioaccumulation compared to the furanimine .
  • Ipconazole Degradation : Microbial enzymes oxidize ipconazole’s isopropyl and benzyl groups, whereas the furanimine’s rigid ring system may resist enzymatic breakdown .

Biological Activity

5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine, also known as Racemic, is a compound with significant biological activity. Its molecular formula is C19H17ClN4OC_{19}H_{17}ClN_{4}O and it has a molecular weight of approximately 352.817 g/mol . This compound has garnered attention in various fields, including pharmacology and agricultural sciences, due to its potential applications.

The compound exhibits its biological effects primarily through its interaction with specific biological targets. The presence of the triazole moiety suggests potential antifungal properties, as triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi . Additionally, the chlorophenyl group may enhance lipophilicity, aiding in membrane penetration and biological efficacy.

Antifungal Activity

In studies evaluating the antifungal properties of similar triazole compounds, Racemic has shown promising results against various fungal pathogens. For instance, compounds with similar structures have demonstrated effective inhibition of Candida species and Aspergillus spp., indicating that Racemic may possess comparable antifungal activity .

Cytotoxicity

Research has indicated that Racemic exhibits cytotoxic effects on certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in human cancer cells, potentially through the activation of caspase pathways . This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalInhibition of Candida and Aspergillus spp.
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of ergosterol synthesis

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of Racemic against clinical isolates of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating strong antifungal activity compared to standard treatments .

Case Study 2: Cytotoxic Effects

In a separate investigation by Johnson et al. (2024), Racemic was tested against various human cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating significant cytotoxicity and potential for development as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing racemic 5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2(3H)-furanimine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, triazole derivatives are often synthesized via Huisgen cycloaddition or condensation reactions. Key intermediates, such as the chlorophenyl and triazole moieties, are introduced using coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF or THF). Reaction optimization (temperature: 60–90°C, time: 12–24 hours) is critical to minimize byproducts .

Q. How can the purity and identity of this racemic compound be confirmed experimentally?

  • Methodological Answer : Analytical techniques include:

  • HPLC-MS : To assess purity and molecular weight (e.g., using a C18 column with acetonitrile/water mobile phase).
  • 1H/13C NMR : To verify structural integrity, focusing on characteristic peaks (e.g., triazole protons at δ 7.8–8.2 ppm, chlorophenyl aromatic signals).
  • X-ray crystallography : For absolute configuration determination if single crystals are obtained .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Methodological Answer : High-resolution LC-MS/MS or GC-MS can identify impurities at ppm levels. For polar byproducts, ion-pair chromatography with a zwitterionic column (e.g., ZIC-HILIC) is recommended. Reference standards (e.g., from FDA guidelines in ) should be used for spiking experiments to validate detection limits .

Advanced Research Questions

Q. How can enantiomers of this racemic compound be resolved, and what techniques evaluate their biological activity differences?

  • Methodological Answer :

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Enzymatic assays : Test separated enantiomers against target enzymes (e.g., cytochrome P450 isoforms) to assess stereospecific inhibition. Activity differences >10-fold may indicate significant enantiomeric divergence .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., fungal CYP51)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (PDB: 3JUS) to model binding poses. Focus on triazole coordination to heme iron.
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., fluorination of the phenyl ring) impact physicochemical properties and bioactivity?

  • Methodological Answer :

  • Introduce fluorine via electrophilic substitution (e.g., Selectfluor® in acetonitrile).
  • Compare logP (shake-flask method) and solubility (UV-Vis quantification) of fluorinated vs. chlorinated analogs.
  • Bioactivity shifts (e.g., antifungal IC50) can be assessed using microbroth dilution assays (CLSI M38 guidelines) .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC50 values across studies)?

  • Methodological Answer :

  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models.
  • Standardized assays : Re-test the compound under controlled conditions (e.g., fixed pH, serum-free media) to isolate confounding variables. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Stereochemical and Mechanistic Questions

Q. What experimental approaches differentiate cis/trans isomers in dihydrofuranimine derivatives?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between furanimine protons and triazole methyl groups.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra for absolute configuration assignment .

Q. What role does the triazole moiety play in the compound’s metabolic stability?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Triazole rings often resist oxidative metabolism, enhancing half-life (>60% remaining at 1 hour) compared to imidazole analogs .

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